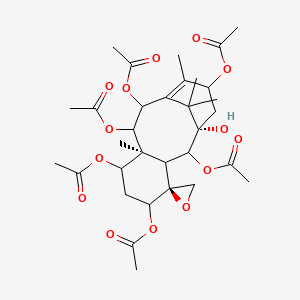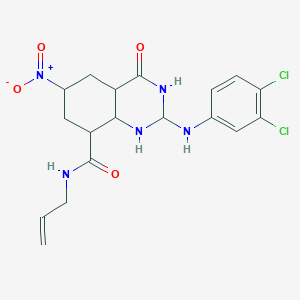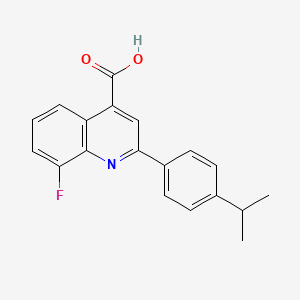![molecular formula C31H46O5 B14781419 2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol is a complex organic molecule featuring multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes a cyclopenta[b]naphthalene core, tetrahydropyran moieties, and a hydroxyl group. Such compounds are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and synthetic challenges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol typically involves multiple steps, including the formation of the cyclopenta[b]naphthalene core, the introduction of the tetrahydropyran groups, and the stereoselective formation of the hydroxyl group. Key steps may include:
Formation of the Cyclopenta[b]naphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Tetrahydropyran Groups: This step may involve the use of tetrahydropyranyl protecting groups, which can be introduced via acid-catalyzed reactions.
Stereoselective Formation of the Hydroxyl Group: This can be accomplished through asymmetric reduction or oxidation reactions, using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of such complex molecules often relies on scalable synthetic routes that minimize the number of steps and maximize yield. Techniques such as flow chemistry, automated synthesis, and the use of robust catalysts are commonly employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bonds and carbonyl groups can be reduced using hydrogenation or hydride reagents like sodium borohydride (NaBH4).
Substitution: The tetrahydropyran groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, NaBH4, or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides, amines, or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield a fully saturated compound.
Applications De Recherche Scientifique
(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol: has several scientific research applications, including:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: Its complex structure makes it an interesting target for the development of new synthetic methodologies and strategies.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mécanisme D'action
The mechanism of action of (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol include other cyclopenta[b]naphthalene derivatives and compounds with tetrahydropyran groups. These compounds may share similar synthetic challenges and biological activities but differ in their specific functional groups and stereochemistry. Examples include:
Cyclopenta[b]naphthalene Derivatives: Compounds with variations in the substituents on the cyclopenta[b]naphthalene core.
Tetrahydropyran-Containing Compounds: Molecules with different substituents on the tetrahydropyran rings.
The uniqueness of (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and synthetic challenges.
Propriétés
Formule moléculaire |
C31H46O5 |
|---|---|
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol |
InChI |
InChI=1S/C31H46O5/c1-2-3-4-11-24(35-30-13-5-7-17-33-30)15-16-25-26-19-22-10-9-12-28(32)27(22)20-23(26)21-29(25)36-31-14-6-8-18-34-31/h9-10,12,15-16,23-26,29-32H,2-8,11,13-14,17-21H2,1H3 |
Clé InChI |
ZNXVBPHDKQJBTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1CC3=C(C2)C(=CC=C3)O)OC4CCCCO4)OC5CCCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


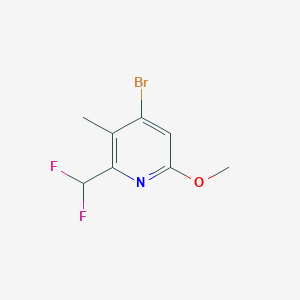
![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
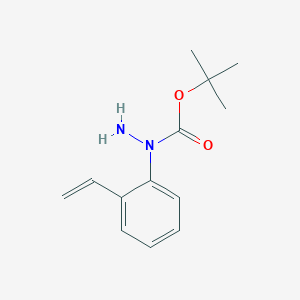
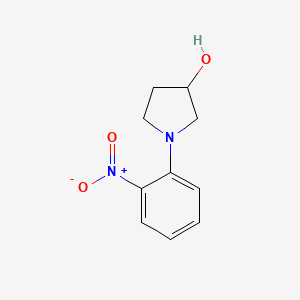
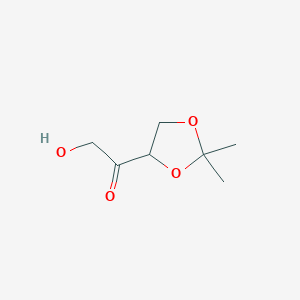
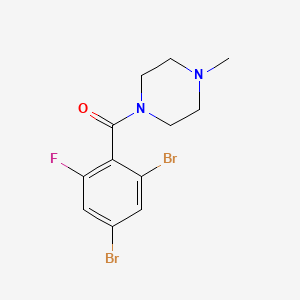
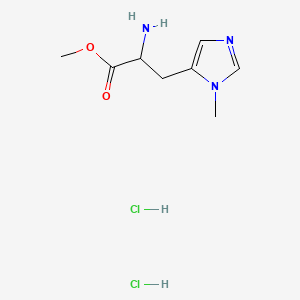
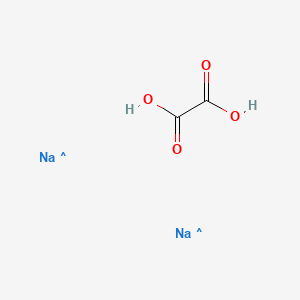
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
